molecular formula C17H23N5OS B11088816 2-(6-Amino-3,5-dicyano-4-isobutyl-pyridin-2-ylsulfanyl)-N,N-diethyl-acetamide

2-(6-Amino-3,5-dicyano-4-isobutyl-pyridin-2-ylsulfanyl)-N,N-diethyl-acetamide

Cat. No.: B11088816
M. Wt: 345.5 g/mol
InChI Key: ZHUCYWNRUHIWBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Amino-3,5-dicyano-4-isobutyl-2-pyridinyl)sulfanyl]-N,N-diethylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 6-amino-3,5-dicyano-4-isobutyl-2-pyridinethiol with N,N-diethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Amino-3,5-dicyano-4-isobutyl-2-pyridinyl)sulfanyl]-N,N-diethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[(6-Amino-3,5-dicyano-4-isobutyl-2-pyridinyl)sulfanyl]-N,N-diethylacetamide has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with adenosine A2B receptors. It acts as a partial agonist, binding to these receptors and modulating their activity. This interaction influences various molecular pathways, including cAMP accumulation and calcium mobilization, which are critical for cellular signaling and function .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H23N5OS

Molecular Weight

345.5 g/mol

IUPAC Name

2-[6-amino-3,5-dicyano-4-(2-methylpropyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide

InChI

InChI=1S/C17H23N5OS/c1-5-22(6-2)15(23)10-24-17-14(9-19)12(7-11(3)4)13(8-18)16(20)21-17/h11H,5-7,10H2,1-4H3,(H2,20,21)

InChI Key

ZHUCYWNRUHIWBL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=C(C(=C(C(=N1)N)C#N)CC(C)C)C#N

Origin of Product

United States

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